molecular formula C13H8N2O2 B1272096 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile CAS No. 328547-41-7

4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile

Cat. No. B1272096
M. Wt: 224.21 g/mol
InChI Key: AQJFLLNUQBDTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" is a chemical entity that has not been directly synthesized or characterized in the provided papers. However, related compounds with similar structural motifs have been synthesized and studied. For instance, compounds with a central pyridine ring and benzonitrile functionalities have been reported, as seen in the synthesis of a molecule with oxymethylbenzonitrile arms attached to a pyridine ring . This suggests that the compound of interest may share some chemical and physical properties with the molecules described in the papers.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions with various starting materials. For example, the reaction of 3,3'-Benzene-1,4-diylbis(1-phenylprop-2-en-1-one) with 2-cyanoethanethio-amide afforded a compound with a dihydropyridine core . Similarly, a one-pot, four-component reaction involving pyridine, chloroacetonitrile, malononitrile, and aromatic aldehyde was used to produce pyrido[1,2-a]benzimidazole derivatives . These methods indicate that the synthesis of "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" could potentially be achieved through similar multi-component reactions or by functionalizing existing pyridine derivatives.

Molecular Structure Analysis

The molecular structure of compounds related to "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" has been elucidated using various spectroscopic techniques. For instance, the structure of a dibenzonitrile derivative was determined by X-ray crystallography, revealing dihedral angles between the pyridine and benzene rings and weak C—H⋯π interactions in the crystal . These findings provide insight into the potential molecular geometry and intermolecular interactions of "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile".

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through their reactions with active-hydrogen containing compounds, leading to the synthesis of various heterocyclic derivatives . Additionally, the antihypertensive activity of related compounds was studied, showing that certain structural modifications can lead to significant changes in biological activity . These studies suggest that "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" may also undergo diverse chemical reactions, potentially leading to new compounds with biological relevance.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" are not directly reported, related compounds exhibit properties that can be inferred. For example, the solubility, melting points, and stability of heterocyclic compounds can be influenced by their substituents and functional groups . The antihypertensive activity of some derivatives indicates that the introduction of electron-withdrawing groups, such as a nitrile, can affect the biological properties of these molecules . Therefore, "4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile" is likely to have distinct physical and chemical properties that could be explored further in the context of its potential applications.

Scientific Research Applications

Photophysical Properties and ICT Effects

The compound 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile has been studied for its thermal, electrochemical, optical, and intramolecular charge transfer (ICT) properties. It's part of a class of carbazole-based D-π-A molecules, where it acts as an electron acceptor unit. Its ICT behavior has been compared with related structures, providing insights into its potential applications in tuning chemical structures to achieve targeted properties (Altinolcek et al., 2021).

Synthesis of 1-aryl-1, 6-naphthyridinone Derivatives

Another research application involves the synthesis of new 1-aryl-6-[2-(dimethylamino)vinyl]4-oxo-1,4-dihydropyrimidine-5-carbonitriles and 4-arylamino-2-oxo-1,2-dihydropyridine-3-carbonitriles. These compounds contain electron-withdrawing substituents in the benzene ring and demonstrate the potential for creating novel naphthyridinone derivatives (Medvedeva et al., 2009).

Fluorescent Emitters in Organic Light-Emitting Devices (OLEDs)

The derivative is part of the pyridinecarbonitrile group, known as an acceptor unit in fluorescent materials. Recent developments have incorporated this structure into thermally activated delayed fluorescent (TADF) emitters, crucial for creating efficient sky blue-to-green OLEDs with low drive voltage (Masuda et al., 2019).

Synthesis of Novel Pyridine and Fused Pyridine Derivatives

This compound has been used in synthesizing various pyridine and fused pyridine derivatives. These derivatives show promise in diverse applications, including potential biological activities (Al-Issa, 2012).

Safety And Hazards

The safety information available indicates that 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-(5-formylpyridin-2-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-7-10-1-4-12(5-2-10)17-13-6-3-11(9-16)8-15-13/h1-6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJFLLNUQBDTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377328
Record name 4-[(5-formyl-2-pyridinyl)oxy]benzenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile

CAS RN

328547-41-7
Record name 4-[(5-formyl-2-pyridinyl)oxy]benzenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.